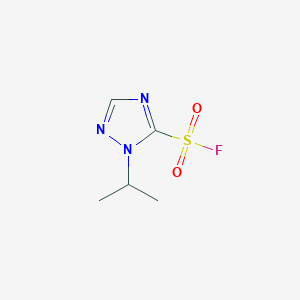

2-丙-2-基-1,2,4-三唑-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfonyl fluoride group attached to this triazole ring indicates that it may have potential as a reactive intermediate or as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride . Although this method does not directly describe the synthesis of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, it provides a general approach that could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to create a wide range of compounds with different properties. The presence of a sulfonyl fluoride group is significant as it can act as a leaving group in chemical reactions, making these compounds useful in various synthetic applications .

Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions. For instance, the click reaction of a diazide monomer with an alkyne can lead to the formation of polytriazoles . Additionally, the metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides demonstrates the versatility of triazole compounds in undergoing cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, are influenced by their molecular structure. The presence of the sulfonyl fluoride group can impart high reactivity to these compounds, making them useful in various chemical transformations. The fluorinated polytriazoles synthesized using the click reaction exhibit high molecular weights, good solubility, and film-forming capabilities, combined with high thermal and chemical stabilities . These properties make them interesting materials for applications such as proton exchange membranes.

科学研究应用

氟磺酰 1,2,3-三唑的合成:Thomas 和 Fokin(2018 年)的一项研究描述了 4-氟磺酰 1,2,3-三唑的区域选择性、无金属制备方法,扩展到各种磺酸盐、磺酰胺和磺酸三唑衍生物。该方法可用于合成通过现有方法难以合成的化合物 (Thomas & Fokin, 2018)。

质子交换膜的开发:Singh 等人(2014 年)合成了不同磺化程度的氟化磺化聚三唑,展示了其作为燃料电池中质子交换膜材料的潜力。这些材料表现出高分子量、热稳定性和化学稳定性,以及显著的质子电导率 (Singh et al., 2014)。

功能性 1-取代-1,2,3-三唑的合成:Giel 等人(2019 年)开发了一种可扩展且无金属的合成 1-取代-1,2,3-三唑的方法。该方法使用有机叠氮化物和乙烯磺酰氟,展示了该方法的广泛适用性和极佳的产率 (Giel et al., 2019)。

抗菌活性:Leng 等人(2020 年)开发了一种可点击的连接枢纽,用于对伯胺和仲胺(包括氨基酸和药物)进行氟磺酰乙烯基化。一些功能化化合物对革兰氏阳性菌表现出改善的抗菌活性 (Leng et al., 2020)。

蛋白质修饰和配体发现:Brulet 等人(2020 年)引入了硫-三唑交换(SuTEx)化学,用于修饰蛋白质上的酪氨酸位点,从而发现蛋白质配体。该方法显示出在化学蛋白质组学和药物发现中广泛应用的潜力 (Brulet et al., 2020)。

作用机制

1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its molecular structure. Some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, such as carbonic anhydrase , which can lead to various downstream effects in biochemical pathways.

The pharmacokinetics of 1,2,4-triazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .

The result of action of 1,2,4-triazole derivatives can include molecular and cellular effects such as the inhibition of enzyme activity, interference with cell signaling pathways, and induction of cell death in certain types of cells .

属性

IUPAC Name |

2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPTNLVYVRDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)

![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)